Picoxystrobin-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

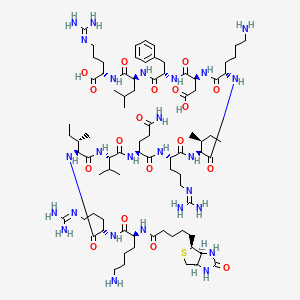

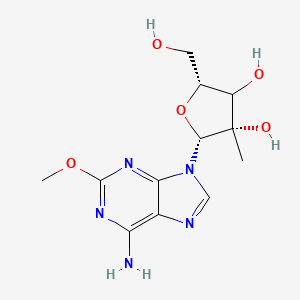

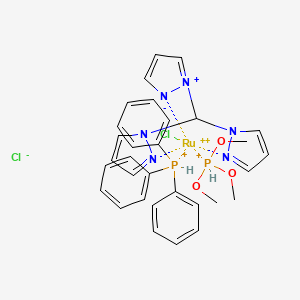

Picoxystrobin-d3 is a deuterated analog of picoxystrobin, a fungicide belonging to the strobilurin group of chemicals. It is used primarily in agricultural settings to control a variety of fungal diseases in crops. The compound is known for its systemic and translaminar movement, which allows it to be effective in preventing and curing fungal infections by inhibiting mitochondrial respiration .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of picoxystrobin-d3 involves the condensation of methyl 2-(6-trifluoromethylpyridine-2-yloxymethyl) phenylacetate with acetic anhydride and trimethyl orthoformate. The reaction is carried out under mild conditions, which include mixing the reactants and allowing the condensation reaction to proceed . This method is advantageous due to its simplicity, mild reaction conditions, and low production cost, making it suitable for industrial production .

化学反応の分析

Types of Reactions

Picoxystrobin-d3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Ester Hydrolysis: This reaction involves the breaking down of the ester bond in the compound.

O-Demethylation: Removal of a methoxy group from the molecule.

Glucuronide Conjugation: The compound can form conjugates with glucuronic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Ester Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide.

O-Demethylation: Often involves the use of demethylating agents like boron tribromide.

Glucuronide Conjugation: Enzymatic reactions involving glucuronosyltransferases.

Major Products

The major products formed from these reactions include various metabolites that are often more polar and less toxic than the parent compound .

科学的研究の応用

Picoxystrobin-d3 is extensively used in scientific research for various applications:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior and fate of picoxystrobin in the environment.

Biology: Employed in studies to understand its effects on fungal cell membranes and ATP biosynthesis.

Medicine: Investigated for its potential use in developing new antifungal therapies.

Industry: Utilized in the agricultural industry for the control of fungal diseases in crops such as cereals, sweet corn, soya bean, and pulses

作用機序

Picoxystrobin-d3 exerts its effects by inhibiting mitochondrial respiration. It blocks electron transfer at the Qo site of cytochrome bc1, reducing ATP production and inhibiting cellular respiration. This leads to the disruption of energy production in fungal cells, ultimately causing their death .

類似化合物との比較

Picoxystrobin-d3 is compared with other strobilurin fungicides such as:

- Azoxystrobin

- Trifloxystrobin

- Fluoxastrobin

- Kresoxim-methyl

Uniqueness

This compound is unique due to its enhanced systemic activity and fumigation properties. It has better therapeutic activity compared to other strobilurin fungicides, making it highly effective in controlling a wide range of fungal diseases .

Conclusion

This compound is a valuable compound in the field of agriculture and scientific research. Its unique properties and effectiveness in controlling fungal diseases make it a crucial tool for ensuring crop health and productivity.

特性

分子式 |

C18H16F3NO4 |

|---|---|

分子量 |

370.3 g/mol |

IUPAC名 |

methyl (E)-3-(trideuteriomethoxy)-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate |

InChI |

InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+/i1D3 |

InChIキー |

IBSNKSODLGJUMQ-SMSWRGJJSA-N |

異性体SMILES |

[2H]C([2H])([2H])O/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC |

正規SMILES |

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[6-methyl-5-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12398095.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)

![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)